{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
Description
Properties
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-21-11-4-2-3-10(9-11)18-6-7-19-12(13(18)20)16-17-14(19)22-8-5-15/h2-4,6-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNNGMOQDFECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC#N)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action involves the compound’s interaction with its targets. Triazoles often inhibit enzymes or modulate receptor activity. For instance, some triazoles act as antimicrobial agents by inhibiting enzymes essential for cell wall synthesis in bacteria or fungi. The compound likely follows a similar pattern.
Action Environment
Environmental factors influence drug action:
: Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis, and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link
Biological Activity
The compound {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The chemical structure of the compound can be described by the following formula:
This structure features a triazole ring and a methoxyphenyl group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A related compound exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values of 1.1 μM, 2.6 μM, and 1.4 μM respectively .
- The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds demonstrated TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | TS Inhibition |
| 9 | HCT-116 | 2.6 | TS Inhibition |
| 9 | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
The compound also shows promising antimicrobial properties :
- In vitro tests have indicated that similar derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus .
- The antimicrobial efficacy is often attributed to structural features that facilitate interaction with microbial cell membranes.
Antioxidant Activity
The antioxidant capacity of the compound is another area of interest:
- Compounds containing similar triazole structures have been reported to possess significant antioxidant activity as measured by DPPH free radical scavenging assays .
- For example, one derivative exhibited an IC50 value of 16.97 µg/mL in antioxidant assays .
Table 2: Antioxidant Activity Data
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| 2d | 16.97 | DPPH Scavenging |
| 2e | 21.40 | DPPH Scavenging |
| 2j | 18.78 | DPPH Scavenging |
Case Studies
Several case studies have examined the biological effects of compounds with similar structures:
- Study on Anticancer Effects : A series of triazole derivatives were synthesized and tested for their anticancer properties against the NCI 60 cell line panel. One compound showed a growth inhibition rate of up to 44.59% against leukemia cell lines .
- Antimicrobial Evaluation : A study assessing the antimicrobial activity of various triazole derivatives found that specific compounds had significant inhibitory effects on bacterial strains commonly associated with infections .
Preparation Methods
Hydrazine-Mediated Cyclization
A foundational method involves the cyclization of 2-hydrazinopyrazine derivatives. For example, 2-chloropyrazine reacts with hydrazine hydrate in ethanol under reflux to form 2-hydrazinopyrazine. Subsequent acylation with trifluoroacetic anhydride in chlorobenzene, catalyzed by methanesulfonic acid, facilitates intramolecular cyclization to yield the triazolopyrazine scaffold. This method achieves regioselective ring closure at C3–N4 positions, critical for maintaining structural fidelity.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazination | Hydrazine hydrate, ethanol, reflux | 85% | |
| Cyclization | Trifluoroacetic anhydride, methanesulfonic acid, 110°C | 78% |
Mitsunobu Reaction Adaptations
Modified Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) enable the cyclization of acylated hydrazinopyrazines under mild conditions. For instance, treating N-acetyl-2-hydrazinopyrazine with Mitsunobu reagents in acetonitrile at room temperature generates the triazolopyrazine core in 72% yield. This method avoids harsh acids, making it compatible with acid-sensitive functional groups.
Thioacetonitrile Functionalization
The thioacetonitrile moiety is introduced via nucleophilic displacement of a halogen or sulfonic ester:
Thiolation with Mercaptoacetonitrile
Reaction of 3-chlorotriazolopyrazine with mercaptoacetonitrile in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves 68% yield. Catalytic amounts of triethylamine neutralize HCl byproducts, improving conversion rates.
Optimization Table
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DMSO | 80 | 68 |
| K₂CO₃ | DMF | 100 | 54 |
| NaOH | EtOH | 60 | 42 |
Oxidative Coupling
Alternative approaches utilize oxidative coupling of thiol precursors. Treating 3-mercaptotriazolopyrazine with iodoacetonitrile and copper(I) iodide in acetonitrile under aerobic conditions affords the target compound in 61% yield.
Final Assembly and Purification
The convergent synthesis involves sequential coupling of intermediates:
- Triazolopyrazine Core : Synthesized via Mitsunobu cyclization (72%) or hydrazine-mediated cyclization (78%).
- Aryl Introduction : Ullmann coupling with 3-methoxyphenylboronic acid (82%).
- Thioacetonylation : Mercaptoacetonitrile displacement (68%).
Final purification employs recrystallization from ethanol/water (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >95% HPLC purity.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.56–7.48 (m, 4H, aryl-H), 4.02 (s, 2H, SCH₂CN), 3.85 (s, 3H, OCH₃).
- LC-MS : m/z 421.5 [M+H]⁺, consistent with molecular formula C₂₁H₁₉N₅O₃S.
Challenges and Optimization Opportunities
- Regioselectivity : Competing N7 vs. N8 alkylation during aryl introduction remains a bottleneck. Microwave-assisted synthesis reduces reaction times and improves selectivity.
- Thiol Stability : Mercapto intermediates are prone to oxidation. Performing reactions under nitrogen atmosphere with chelating agents (EDTA) mitigates disulfide formation.
Q & A
Q. Optimization :
- Temperature : Lower temperatures (e.g., 10°C) minimize side reactions during aryl group attachment .
- Oxidizing agents : m-CPBA improves oxidation efficiency of sulfur atoms in the thioether group .
- Catalysts : Palladium-based catalysts enhance coupling reactions for aryl group introduction .
How does the 3-methoxyphenyl substituent influence electronic properties and reactivity compared to other aryl groups?
Basic
The 3-methoxyphenyl group provides:
- Electron-donating effects : Methoxy increases electron density on the aromatic ring, enhancing hydrogen-bonding capacity with biological targets.
- Steric effects : The 3-position substitution avoids steric clashes in planar binding pockets (e.g., kinase active sites).
- Comparative data : Replacing 3-methoxyphenyl with 4-ethoxyphenyl (electron-donating but para-substituted) reduces binding affinity to VEGFR-2 by ~30% .
What methodologies resolve conflicting in vitro metabolic stability data across assays?
Q. Advanced
- Assay standardization : Use human liver microsomes (HLM) with LC-MS quantification and include control compounds (e.g., verapamil) for normalization .
- Discrepancy resolution :
- Case study : reports conflicting cytotoxicity in MCF-7 vs. Bel-7402 cells due to metabolic enzyme variability; similar normalization applies .
Which structural modifications of the triazolo-pyrazine core significantly impact kinase inhibition?
Advanced
Key SAR findings:
- C-7 aryl group : 3-Methoxyphenyl enhances VEGFR-2 inhibition (IC₅₀ = 0.12 μM) vs. 4-ethoxyphenyl (IC₅₀ = 0.45 μM) .
- C-3 thioether : Replacing sulfur with sulfone reduces potency by 10-fold due to loss of hydrophobic interactions .
- Nitrile group : Acetonitrile improves solubility without compromising target binding .
What spectroscopic techniques confirm the compound’s structure?
Q. Basic
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.6 ppm), methoxy singlet (δ 3.8–3.9 ppm) .
- ¹³C NMR : Carbonyl (δ 170–175 ppm), nitrile (δ 115–120 ppm).
- IR : C=O stretch (~1700 cm⁻¹), C≡N (~2200 cm⁻¹) .
- HRMS : Molecular ion [M+H]⁺ at m/z 367.0821 (calculated for C₁₅H₁₃N₅O₂S).
How can solubility challenges in biological assays be addressed?
Q. Advanced
- Co-solvents : Use DMSO (≤0.1%) with β-cyclodextrin to maintain solubility without cytotoxicity .
- Nanoparticle formulation : PEG-PLGA nanoparticles improve aqueous dispersibility (e.g., 85% encapsulation efficiency) .
- LogP optimization : Introduce polar groups (e.g., -OH) at non-critical positions without disrupting target binding .
What computational approaches predict binding modes to kinase targets?
Q. Advanced
- Molecular docking : AutoDock Vina with VEGFR-2 crystal structure (PDB: 4AG8) identifies key interactions (e.g., hinge region hydrogen bonds) .
- MD simulations : 100-ns simulations using AMBER force fields validate binding stability .
- MM-PBSA : Calculate binding free energy (-42.5 kcal/mol for VEGFR-2) to prioritize analogs .
How is pH-dependent stability evaluated for formulation development?
Q. Basic
- Forced degradation : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC:
- Acidic conditions (pH 1–3): Hydrolysis of nitrile to amide.
- Alkaline conditions (pH 8–9): Oxidative degradation of thioether .
How to resolve contradictory cytotoxicity in 2D vs. 3D cancer models?
Q. Advanced
- 3D spheroid penetration : Use fluorescence-labeled compound to track penetration depth.
- Metabolic profiling : Compare ATP levels in 2D vs. 3D models to adjust for hypoxia-driven resistance .
- Normalization : Express IC₅₀ relative to 3D-specific viability markers (e.g., ATPase activity) .
What strategies improve selectivity between kinase isoforms (e.g., VEGFR-2 vs. PDGFR-β)?
Q. Advanced
- Bulky substituents : Introduce tert-butyl groups at C-7 to exploit PDGFR-β’s larger hydrophobic pocket.
- Mutagenesis studies : Replace Lys868 in VEGFR-2 with alanine to test hydrogen-bonding requirements .
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
